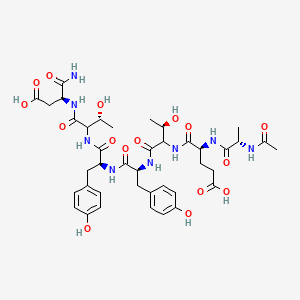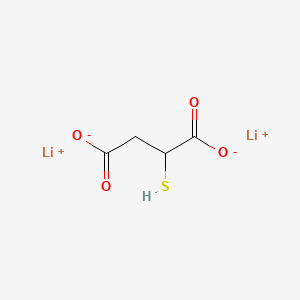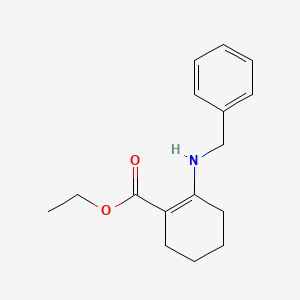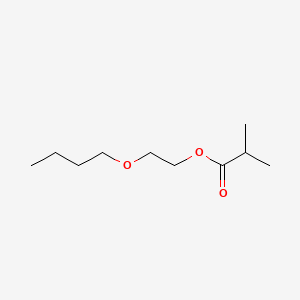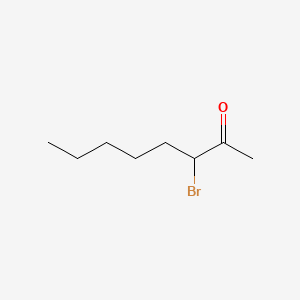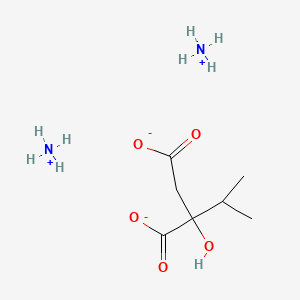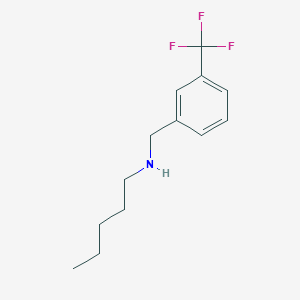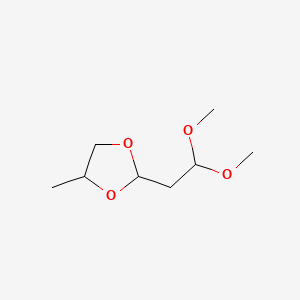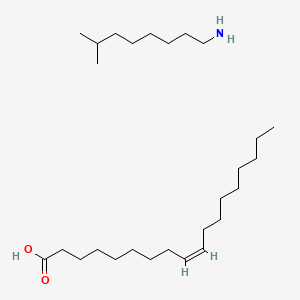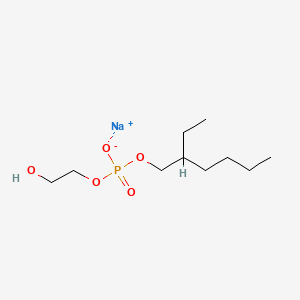
(Z)-2-Decene-4,6,8-triyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds and a hydroxyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (Z)-2-Decen-4,6,8-triin-1-ol erfolgt typischerweise in mehreren Schritten, ausgehend von einfacheren organischen Molekülen. Eine übliche Methode beinhaltet die Kupplung von Alkinen durch eine Reihe von Reaktionen, einschließlich Dehydrohalogenierung und Hydroxylierung. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Basen, wie z. B. Natriumamid, und Katalysatoren wie Palladium oder Kupfer, um die Kupplungsreaktionen zu ermöglichen.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von (Z)-2-Decen-4,6,8-triin-1-ol unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden, die eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeute ermöglichen. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Destillation und Chromatographie, gewährleistet die hohe Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (Z)-2-Decen-4,6,8-triin-1-ol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Dreifachbindungen können durch Hydrierungsreaktionen zu Doppel- oder Einfachbindungen reduziert werden.
Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: In der Regel wird Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren verwendet.
Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid werden zur Umwandlung der Hydroxylgruppe in Halogenide verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Alkene, Alkane und substituierte Alkohole, abhängig von den spezifischen Reaktionsbedingungen und verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie: (Z)-2-Decen-4,6,8-triin-1-ol wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Molekülstrukturen. Seine mehreren Dreifachbindungen machen es zu einem vielseitigen Zwischenprodukt bei der Synthese von Polymeren und fortschrittlichen Materialien.
Biologie und Medizin: In der biologischen Forschung wird (Z)-2-Decen-4,6,8-triin-1-ol auf sein Potenzial als bioaktive Verbindung untersucht. Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielen zu interagieren, wodurch es zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien wird.
Industrie: Industriell wird (Z)-2-Decen-4,6,8-triin-1-ol bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine reaktive Natur macht es für den Einsatz in Beschichtungen, Klebstoffen und anderen Hochleistungsmaterialien geeignet.
5. Wirkmechanismus
Der Mechanismus, durch den (Z)-2-Decen-4,6,8-triin-1-ol seine Wirkungen entfaltet, beruht hauptsächlich auf seinen reaktiven Dreifachbindungen und der Hydroxylgruppe. Diese funktionellen Gruppen ermöglichen es ihm, an verschiedenen chemischen Reaktionen teilzunehmen und kovalente Bindungen mit anderen Molekülen zu bilden. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, möglicherweise deren Aktivität hemmen oder modifizieren.
Ähnliche Verbindungen:
2-Decin-4,6,8-triin-1-ol: Ähnliche Struktur, jedoch mit unterschiedlicher Stereochemie.
2-Decen-4,6-diin-1-ol: Es fehlt eine der Dreifachbindungen.
2-Decen-4,8-diin-1-ol: Unterschiedliche Positionierung der Dreifachbindungen.
Einzigartigkeit: (Z)-2-Decen-4,6,8-triin-1-ol ist einzigartig aufgrund seiner spezifischen Anordnung von Dreifachbindungen und der Gegenwart einer Hydroxylgruppe.
Wirkmechanismus
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to participate in various chemical reactions, forming covalent bonds with other molecules. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
2-Decyne-4,6,8-triyn-1-ol: Similar structure but with different stereochemistry.
2-Decene-4,6-diyne-1-ol: Lacks one of the triple bonds.
2-Decene-4,8-diyne-1-ol: Different positioning of the triple bonds.
Uniqueness: (Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group
Eigenschaften
CAS-Nummer |
6071-16-5 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
InChI-Schlüssel |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
Isomerische SMILES |
CC#CC#CC#C/C=C/CO |
Kanonische SMILES |
CC#CC#CC#CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


